molecular formula C4H8ClN B13529220 3-Chlorocyclobutanamine

3-Chlorocyclobutanamine

Cat. No.: B13529220
M. Wt: 105.56 g/mol
InChI Key: PDZYRHPVCWHKOD-UHFFFAOYSA-N
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Description

3-Chlorocyclobutanamine is an organic compound with the molecular formula C4H8ClN It is a derivative of cyclobutanamine, where one of the hydrogen atoms on the cyclobutane ring is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorocyclobutanamine can be synthesized through several methods. One common approach involves the chlorination of cyclobutanamine. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position on the cyclobutane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Chlorocyclobutanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding amine oxides or reduction to yield cyclobutanamine.

    Addition Reactions: The amine group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Formation of amine oxides.

    Reduction: Formation of cyclobutanamine.

Scientific Research Applications

3-Chlorocyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chlorocyclobutanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanamine: The parent compound without the chlorine substitution.

    3-Bromocyclobutanamine: Similar structure with a bromine atom instead of chlorine.

    3-Fluorocyclobutanamine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

3-Chlorocyclobutanamine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The chlorine atom can influence the compound’s polarity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C4H8ClN

Molecular Weight

105.56 g/mol

IUPAC Name

3-chlorocyclobutan-1-amine

InChI

InChI=1S/C4H8ClN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2

InChI Key

PDZYRHPVCWHKOD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1Cl)N

Origin of Product

United States

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